molecular formula C17H23NO5 B062305 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid CAS No. 162046-56-2

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Cat. No.: B062305
CAS No.: 162046-56-2
M. Wt: 321.4 g/mol
InChI Key: LUVXDMFUUZGFST-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s structure incorporates a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through an etherification reaction, where the piperidine derivative is reacted with 4-hydroxybenzoic acid under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The benzoic acid moiety can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Major Products

    Substitution: Derivatives with different functional groups replacing the Boc group.

    Deprotection: 4-(Piperidin-4-yloxy)benzoic acid.

    Coupling: Amides or esters formed from the reaction with amines or alcohols.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yloxy)benzoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    2-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.

    3-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Another positional isomer with different chemical properties.

Uniqueness

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is unique due to its combination of a Boc-protected piperidine ring and a benzoic acid moiety, providing both stability and reactivity. This makes it an ideal linker in the design of PROTACs, where the spatial arrangement and flexibility of the linker are critical for effective protein degradation .

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVXDMFUUZGFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383294
Record name 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-56-2
Record name 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

847 mg (2.43 mmol) of ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate was dissolved in 50 ml of ethanol. 5 ml of 1 N sodium hydroxide solution was added to the solution, and they were stirred at room temperature for 3 days. The reaction liquid was concentrated, and the title compound was obtained by the same isolation process as that of step 1 in Example 1 with ethyl acetate as the extractant.
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

847 mg (2.43 mmol) of ethyl (1-t-butoxycarbonyl-4-piperidyloxy)benzoate was dissolved in 50 ml of ethanol. 5 ml of 1 N aqueous sodium hydroxide solution was added to the solution, and they were stirred at room temperature for 3 days. The reaction liquid was concentrated and then treated with ethyl acetate as the extractant in an ordinary manner to obtain the title compound.
Name
ethyl (1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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